molecular formula C25H23N3O3 B2753597 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide CAS No. 898455-20-4

3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Cat. No.: B2753597
CAS No.: 898455-20-4
M. Wt: 413.477
InChI Key: MLQIVUCUYSZCNP-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two key substituents:

  • A 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl phenyl group at the N-terminus, providing a rigid heterocyclic core associated with biological activity modulation (e.g., kinase or topoisomerase inhibition).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-17-26-23-9-4-3-8-22(23)25(30)28(17)20-7-5-6-19(16-20)27-24(29)15-12-18-10-13-21(31-2)14-11-18/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQIVUCUYSZCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to yield 2-methyl-4-oxoquinazoline.

    Substitution Reaction: The 2-methyl-4-oxoquinazoline is then subjected to a substitution reaction with 3-bromoaniline to form 3-(2-methyl-4-oxoquinazolin-3-yl)aniline.

    Amidation Reaction: Finally, the 3-(2-methyl-4-oxoquinazolin-3-yl)aniline is reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]propanamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves the inhibition of specific enzymes and molecular targets. The quinazolinone core is known to interact with kinases and other proteins involved in cell signaling pathways. This interaction can lead to the inhibition of cancer cell growth and proliferation by blocking the activity of these enzymes.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide (BF00626; 898420-49-0)

  • Structural Differences :
    • Substituent : Ethoxy (‑OCH2CH3) vs. methoxy (‑OCH3) on the phenyl group.
    • Chain Length : Acetamide (C2 backbone) vs. propanamide (C3 backbone).
  • Shorter acetamide chain may reduce hydrogen-bonding capacity, impacting target binding .
  • Synthesis: Both compounds likely utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for aryl group attachment, as seen in (81% yield for a related quinazolinone) .

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

  • Structural Differences: Lacks the quinazolinone core; simpler dichlorophenyl-propanamide structure.
  • Functional Implications: Propanil is a herbicide targeting acetolactate synthase (ALS), whereas the quinazolinone-containing compound may exhibit kinase inhibition or anticancer activity .
  • Physicochemical Properties: Propanil’s logP (~2.8) is lower than the target compound’s estimated logP (~3.5), reflecting higher hydrophobicity in the latter due to the quinazolinone and methoxyphenyl groups .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide

  • Structural Differences: Chromen-4-one core replaces dihydroquinazolinone. Sulfonamide and fluorophenyl groups introduce distinct electronic and steric profiles.
  • Functional Implications: The chromenone core may enhance DNA intercalation, while the fluorophenyl group improves metabolic stability .
  • Synthesis : Requires multi-step protocols with palladium catalysts (e.g., Example 53 in , % yield) .

Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

  • Structural Differences: Sulfanylpropanoate ester replaces the propanamide chain. Nitro group introduces strong electron-withdrawing effects.
  • Functional Implications :
    • The sulfur atom may facilitate covalent binding to cysteine residues in target enzymes .
  • Crystallography: confirms planar quinazolinone geometry, critical for stacking interactions .

Structure-Activity Relationship (SAR) Insights

  • Quinazolinone Core: Essential for rigidity and enzyme inhibition (e.g., dihydrofolate reductase). Derivatives without this core (e.g., propanil) lack such activity .
  • Methoxy vs. Ethoxy : Methoxy optimizes a balance of lipophilicity and steric bulk; ethoxy may reduce target affinity due to increased size .
  • Chain Length : Propanamide (C3) likely extends into hydrophobic pockets better than acetamide (C2), as seen in BF00626 .

Biological Activity

3-(4-Methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22N2O3C_{20}H_{22}N_2O_3 and the following structural features:

  • A methoxy group attached to a phenyl ring.
  • A propanamide backbone.
  • A quinazoline derivative contributing to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • Cholinesterase Inhibition : Compounds in this class have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain. For instance, related compounds demonstrated IC50 values indicating moderate inhibition against these enzymes, suggesting potential applications in Alzheimer's disease treatment .
  • Antioxidant Activity :
    • The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress within cells. This activity is significant for neuroprotective effects .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies have indicated that derivatives may possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The structure-function relationship suggests that modifications to the phenyl and quinazoline moieties can enhance or diminish cytotoxicity .

Biological Activity Data

The following table summarizes key biological activities observed for related compounds:

Activity TypeCompound ExampleIC50 Value (µM)Reference
AChE Inhibition3b10.4
BChE Inhibition3e7.7
Cytotoxicity (MCF-7)4-(trifluoromethyl)phenyl derivative15.0
Antioxidant ActivityGeneral derivativesVariable

Case Studies

  • Study on Cholinesterase Inhibition :
    A study evaluated a series of quinazoline derivatives for their ability to inhibit AChE and BChE. The results indicated that certain substitutions on the phenyl ring significantly enhanced inhibitory potency, suggesting that structural optimization could lead to more effective Alzheimer's treatments .
  • Cytotoxic Effects :
    Another investigation focused on the cytotoxicity of similar compounds against MCF-7 cells, revealing that specific structural modifications led to increased cell death rates, highlighting their potential as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by coupling with the methoxyphenyl-propanamide moiety. Key steps include:

  • Cyclization : Formation of the 2-methyl-4-oxo-3,4-dihydroquinazoline intermediate using thiourea derivatives under reflux (100–120°C) in ethanol or DMF .
  • Amide Coupling : Reaction of the quinazolinone intermediate with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

Q. Critical Reaction Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (coupling)Higher temperatures induce side reactions (e.g., hydrolysis) .
SolventDichloromethane (DCM) or DMFPolar aprotic solvents enhance nucleophilicity .
CatalystNone requiredBase (e.g., Et₃N) neutralizes HCl byproduct .

Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >75% purity. Confirm structure using ¹H/¹³C NMR and HPLC .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms proton environments (e.g., quinazolinone NH at δ 10.2–10.8 ppm; methoxy group at δ 3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (calculated for C₂₆H₂₄N₃O₃: 434.18 g/mol) .

Q. Data Interpretation Tips :

  • Overlapping peaks in NMR? Use 2D experiments (COSY, HSQC) to resolve aromatic protons .
  • HPLC retention time variability? Standardize mobile phase pH (±0.1) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Step 1: Target Selection Prioritize targets based on structural analogs:

  • Quinazolinones inhibit tyrosine kinases (e.g., EGFR) .
  • Methoxyphenyl-propanamide derivatives show anti-inflammatory activity (COX-2 inhibition) .

Q. Step 2: In Vitro Assays

  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR-TK) with ATP-conjugated substrates .
  • Cell Viability : Screen against cancer lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ calculation) .

Controls : Include staurosporine (kinase inhibitor) and celecoxib (COX-2 inhibitor) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Methodological Answer: Key Modifications :

  • Quinazolinone Core : Replace 2-methyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions .
  • Methoxyphenyl Group : Substitute methoxy with halogens (e.g., Cl) to evaluate electron-withdrawing effects on kinase binding .

Q. Experimental Design :

  • Synthesize 10–15 analogs with systematic substitutions.
  • Test in parallel against primary targets (e.g., EGFR) and off-targets (e.g., COX-2) to assess selectivity .

Q. Data Analysis :

  • Use molecular docking (AutoDock Vina) to correlate IC₅₀ with binding energies .
  • Plot Hammett σ values vs. activity to quantify electronic effects .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Case Example : Discrepancies in reported IC₅₀ values for EGFR inhibition (e.g., 1.2 µM vs. 5.6 µM):

  • Variable Factors :
    • Assay Conditions : ATP concentration (10 µM vs. 100 µM) alters competitive inhibition kinetics .
    • Cell Line Variability : HeLa (high EGFR expression) vs. A549 (low EGFR) .

Q. Resolution Strategy :

  • Replicate assays under standardized conditions (e.g., 50 µM ATP, 37°C, 1 hr incubation).
  • Validate with orthogonal methods (e.g., Western blot for phospho-EGFR) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics :

    • Rodent Models : Administer 10 mg/kg (IV/oral) to measure plasma half-life (LC-MS/MS). Expect low oral bioavailability due to methoxy group’s high logP (~3.5) .
    • Metabolite ID : Use liver microsomes + NADPH to detect oxidative demethylation .
  • Toxicity :

    • Acute Toxicity : Single dose (50–100 mg/kg) in mice; monitor liver enzymes (ALT/AST) .
    • Genotoxicity : Ames test (TA98 strain ± S9 activation) .

Q. How can computational methods predict off-target interactions or metabolic pathways?

Methodological Answer:

  • Off-Target Prediction :

    • Use SwissTargetPrediction to rank potential targets by structural similarity .
    • Validate with thermal shift assays (e.g., CETSA) .
  • Metabolism Prediction :

    • CYP450 Metabolism : Simulate with StarDrop’s IsoCyp module (prioritize CYP3A4/2D6) .
    • Metabolite Generation : Employ GLORYx for phase I/II metabolite prediction .

Q. Table 1: Comparative Kinase Inhibition Data

AnalogR Group (Quinazolinone)IC₅₀ (EGFR, µM)Selectivity (COX-2 IC₅₀, µM)
Parent2-methyl2.315.6
A2-tert-butyl0.922.4
B2-Cl4.78.9

Q. Source :

Q. Table 2: Solvent Effects on Coupling Reaction Yield

SolventTemperature (°C)Yield (%)
DCM078
DMF2585
THF2562

Q. Source :

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